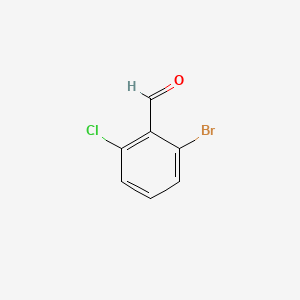

2-Bromo-6-chlorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGMENVSVAURGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542897 | |

| Record name | 2-Bromo-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64622-16-8 | |

| Record name | 2-Bromo-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzaldehyde, with CAS number 64622-16-8, is a di-halogenated aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structural arrangement, featuring a reactive aldehyde group and two distinct halogen atoms (bromine and chlorine) at the ortho positions, imparts a versatile reactivity profile. This makes it an invaluable building block for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and materials science.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, key synthetic applications, and detailed experimental protocols. It is designed to be a critical resource for researchers leveraging this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2] The strategic placement of the bromo and chloro substituents on the benzaldehyde ring enhances its reactivity for various chemical transformations. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 64622-16-8 | [3] |

| Molecular Formula | C₇H₄BrClO | [3] |

| Molecular Weight | 219.46 g/mol | [3] |

| Appearance | White to off-white to light yellow crystalline powder | [2] |

| Melting Point | 78 - 80 °C | [2] |

| Boiling Point | Data not readily available | |

| Solubility | Slightly soluble in water. Soluble in various organic solvents. | |

| Purity | ≥ 98% (Assay) | [2] |

Spectroscopic Data (Predicted)

While extensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aldehydic Proton (CHO): Singlet, δ ≈ 10.3-10.5 ppm. Aromatic Protons (Ar-H): Multiplets in the range of δ ≈ 7.4-7.9 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): δ ≈ 188-192 ppm. Aromatic Carbons (C-Br, C-Cl): δ ≈ 120-140 ppm. Aromatic Carbons (C-H, C-CHO): δ ≈ 128-138 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong peak around 1700-1720 cm⁻¹. C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. C-Br/C-Cl Stretch: Peaks in the fingerprint region (< 1000 cm⁻¹). |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic cluster of peaks due to isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl) at m/z 218, 220, 222. Key Fragments: Loss of H (M-1), CHO (M-29), Br (M-79/81), Cl (M-35/37). |

Reactivity and Synthetic Applications

The chemical utility of this compound stems from its two primary reactive sites: the aldehyde functional group and the carbon-halogen bonds. This dual reactivity allows for a wide range of transformations, making it a versatile intermediate.

-

Aldehyde Group Reactions: The aldehyde can readily undergo nucleophilic addition, condensation, and oxidation/reduction reactions to form alcohols, carboxylic acids, imines, and other functional groups.

-

Aryl Halide Reactions: The bromine and chlorine atoms serve as handles for various palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.

This compound is a crucial intermediate in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation.[4] BTK inhibitors are vital in the treatment of B-cell malignancies and autoimmune disorders.

Role in BTK Inhibitor Synthesis

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways leading to B-cell proliferation, differentiation, and survival. Inhibitors synthesized using this compound can block the kinase activity of BTK, thereby halting this signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving this compound. These are generalized protocols and may require optimization based on specific substrates and laboratory conditions.

Plausible Synthesis of this compound

A potential route for the synthesis of this compound involves the radical bromination of 2-chloro-6-bromotoluene followed by Kornblum oxidation.

Step 1: Radical Bromination of 2-Chloro-6-bromotoluene

-

In a reaction vessel equipped with a reflux condenser and a light source, dissolve 2-chloro-6-bromotoluene (1.0 equiv.) in a suitable solvent like carbon tetrachloride or cyclohexane.

-

Add N-Bromosuccinimide (NBS) (1.1 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equiv.).

-

Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-6-chlorobenzene.

Step 2: Kornblum Oxidation

-

Dissolve the crude benzylic bromide from Step 1 in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (2.0-3.0 equiv.) to the solution.

-

Heat the mixture to approximately 100-130 °C and stir for several hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture and pour it into a large volume of ice water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with this compound. The C-Br bond is expected to react selectively over the C-Cl bond.

Methodology:

-

Reaction Setup: To an oven-dried reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.). Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation between an amine and this compound.

Methodology:

-

Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv.).

-

Catalyst Addition: In a separate vial or glovebox, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%). Add this catalyst/ligand mixture to the Schlenk tube.

-

Reaction Setup: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times. Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[2]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its distinct reactive sites—the aldehyde group and the differentially reactive halogen atoms—provide a robust platform for the synthesis of complex organic molecules. Its established role in the preparation of high-value targets like BTK inhibitors underscores its importance in modern drug discovery. The protocols and data compiled in this guide offer a foundational resource for scientists and researchers aiming to unlock the full synthetic potential of this powerful building block.

References

- 1. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H4BrClO | CID 13524042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzaldehyde, with the CAS number 64622-16-8, is a highly functionalized aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms flanking a reactive aldehyde group, imparts a versatile reactivity profile. This makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its significant role in drug discovery, notably in the development of Bruton's tyrosine kinase (BTK) inhibitors.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of two different halogen atoms and an aldehyde functional group on the benzene ring makes it a versatile substrate for a variety of chemical transformations.

| Property | Value | Reference |

| CAS Number | 64622-16-8 | [2] |

| Molecular Formula | C₇H₄BrClO | [2] |

| Molecular Weight | 219.46 g/mol | [2] |

| Appearance | White to off-white to light yellow crystalline powder | [1] |

| Melting Point | 78 - 80 °C | [1] |

| Boiling Point | Not readily available | |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | [2] |

| SMILES | C1=CC(=C(C(=C1)Br)C=O)Cl | [2] |

Solubility:

While comprehensive quantitative solubility data is not widely published, this compound is generally soluble in common organic solvents such as toluene, dioxane, and dichloromethane, and sparingly soluble in water. A general experimental protocol for determining its solubility is provided in the experimental section.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is expected to show three aromatic protons and one aldehydic proton. The aldehyde proton will appear as a singlet in the downfield region (around 9.8-10.5 ppm). The aromatic protons will exhibit complex splitting patterns (doublets and triplets) in the range of 7.0-8.0 ppm, influenced by the electronic effects of the bromine, chlorine, and aldehyde substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to resonate in the highly deshielded region of 190-200 ppm. The six aromatic carbons will appear in the range of 110-140 ppm, with the carbons directly attached to the halogens showing characteristic shifts.

IR (Infrared) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

C=O stretch (aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-Br and C-Cl stretches: Absorptions in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 218 and 220, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns would involve the loss of the hydrogen atom from the aldehyde (M-1), the formyl group (M-29), and subsequent loss of halogen atoms.

Synthesis of this compound

A common synthetic route to this compound involves the ortho-bromination of 2-chlorobenzaldehyde or the oxidation of 2-bromo-6-chlorotoluene. Below is a representative experimental protocol for the latter.

Experimental Protocol: Synthesis from 2-Bromo-6-chlorotoluene

This protocol is based on a general method for the benzylic oxidation of toluenes.

Materials:

-

2-Bromo-6-chlorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate or sodium carbonate solution

-

Hexamethylenetetramine (HMTA)

-

Acetic acid

-

Water

-

Hydrochloric acid

-

Dichloromethane or ether for extraction

Procedure:

Step 1: Benzylic Bromination

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-6-chlorotoluene (1.0 equiv) in CCl₄.

-

Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-chlorobenzyl bromide.

Step 2: Sommelet Reaction

-

Dissolve the crude 2-bromo-6-chlorobenzyl bromide in chloroform or a similar solvent.

-

Add hexamethylenetetramine (1.1 equiv) and stir the mixture at room temperature until a white precipitate (the quaternary ammonium salt) forms.

-

Filter the salt, wash it with cold chloroform, and dry it.

-

Hydrolyze the salt by refluxing it with a mixture of water and acetic acid.

-

After completion of the reaction (monitored by TLC), cool the mixture and extract the product with dichloromethane or ether.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Synthetic workflow for this compound.

Key Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom in this compound is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond, typically with an aryl or vinyl boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%) or another suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

-

Toluene and water (e.g., 4:1 mixture) as solvents

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Add the degassed solvent mixture (toluene/water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-phenyl-6-chlorobenzaldehyde.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This compound can be selectively coupled with various amines at the bromo-position to synthesize substituted anilines, which are important pharmacophores.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos or another suitable bulky phosphine ligand (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or another strong base (1.4 equiv)

-

Anhydrous, degassed toluene or dioxane

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add the anhydrous, degassed solvent followed by morpholine.

-

Seal the tube and heat the mixture to 90-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain 2-(morpholino)-6-chlorobenzaldehyde.

Caption: General workflow for Buchwald-Hartwig amination.

Role in Drug Discovery: Synthesis of BTK Inhibitors

A significant application of this compound is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. This compound serves as a key intermediate in the construction of the complex heterocyclic cores of many BTK inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival. BTK inhibitors block this pathway by preventing the autophosphorylation and activation of BTK.

Caption: Simplified BTK signaling pathway and point of inhibition.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a strategically important chemical intermediate with a diverse range of applications in organic synthesis. Its value is particularly pronounced in the pharmaceutical industry, where its unique reactivity is harnessed to construct complex and biologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile building block for the advancement of their scientific endeavors.

References

In-Depth Technical Guide on 2-Bromo-6-chlorobenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of 2-Bromo-6-chlorobenzaldehyde, a critical building block in the development of novel therapeutics. Particular focus is given to its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs significant in the treatment of B-cell malignancies and autoimmune diseases.

Core Molecular Data

This compound is a disubstituted aromatic aldehyde with the molecular formula C₇H₄BrClO. Its structure, featuring both a bromine and a chlorine atom ortho to the aldehyde group, imparts unique reactivity, making it a valuable intermediate in various cross-coupling reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO | |

| Molecular Weight | 219.46 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 64622-16-8 | |

| Canonical SMILES | C1=CC=C(C(=C1C=O)Br)Cl |

Synthetic Applications and Experimental Protocols

The strategic placement of the halogen atoms on the benzaldehyde ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of the complex molecular architectures required for active pharmaceutical ingredients (APIs).

Synthesis of this compound (Illustrative Protocol)

While specific proprietary methods for the synthesis of this compound may vary, a general approach involves the selective bromination of a chlorobenzaldehyde precursor. An illustrative protocol, adapted from a patented method for a similar isomer, is presented below. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Reaction: Bromination of 2-chlorobenzaldehyde

Materials:

-

2-chlorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Inorganic strong acid (e.g., sulfuric acid) as solvent

-

Iodine-containing catalyst

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling system, the inorganic strong acid solvent is cooled to a temperature of ≤ 10 °C.

-

2-chlorobenzaldehyde and the iodine-containing catalyst are slowly added to the cooled solvent.

-

N-Bromosuccinimide (NBS) is added portion-wise, maintaining the system temperature at ≤ 15 °C.

-

The reaction mixture is stirred at this temperature for 2-10 hours.

-

The temperature is then raised to 25-55 °C and the reaction is continued for another 1-6 hours.

-

Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the solid product.

-

The solid is collected by suction filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.[1]

Buchwald-Hartwig Amination (General Protocol)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound serves as a versatile linker in such reactions, crucial for the synthesis of BTK inhibitors.

Reaction: Palladium-catalyzed amination of this compound with a primary amine.

Materials:

-

This compound (1.0 equiv)

-

Desired amine (1.2 equiv)

-

Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4.4 mol%)

-

Strong base (e.g., sodium tert-butoxide, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add this compound, the amine, and the base.

-

In a separate vial, mix the palladium source and the ligand.

-

Add the catalyst/ligand mixture to the reaction vessel.

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[2]

Role in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[4] BTK inhibitors block the activity of this enzyme, thereby impeding the downstream signaling that promotes the growth of malignant B-cells.[3]

This compound is a crucial intermediate in the synthesis of many BTK inhibitors. Its unique substitution pattern allows for the strategic introduction of various functionalities through cross-coupling reactions, enabling the construction of the complex pharmacophores required for potent and selective BTK inhibition.

Below is a diagram illustrating the logical workflow from the starting material to its application in targeting a key signaling pathway.

The following diagram illustrates a simplified representation of the Bruton's tyrosine kinase (BTK) signaling pathway and the point of intervention for BTK inhibitors.

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-chlorobenzaldehyde (IUPAC name: this compound), a key halogenated aromatic aldehyde intermediate in modern organic synthesis. This document details its chemical and physical properties, outlines general methodologies for its synthesis and subsequent chemical transformations, and highlights its significant role as a versatile building block in the pharmaceutical industry, particularly in the development of kinase inhibitors. Spectroscopic data, safety and handling protocols, and diagrammatic representations of its core applications are also presented to serve as a vital resource for professionals in chemical research and drug development.

Introduction

This compound is a strategically important synthetic intermediate characterized by a benzaldehyde core substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively.[1][2] This substitution pattern imparts unique reactivity to the molecule, making it a valuable precursor in a variety of synthetic transformations. The aldehyde functional group is amenable to a wide range of classical organic reactions, while the two distinct halogen atoms provide orthogonal handles for modern cross-coupling reactions.[1][2][3] Its utility is most prominently noted in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs), materials science, and agrochemicals.[4]

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 64622-16-8 | [5] |

| Molecular Formula | C₇H₄BrClO | [5] |

| Molecular Weight | 219.46 g/mol | [5] |

| Appearance | White to off-white to light yellow crystalline powder | [4] |

| Melting Point | 78 - 80 °C | [4] |

| Purity | ≥ 98% (Assay) | [4] |

| Storage Conditions | Store at 0 - 8 °C | [4] |

| SMILES | C1=CC(=C(C(=C1)Br)C=O)Cl | [5] |

| InChIKey | NUGMENVSVAURGO-UHFFFAOYSA-N | [5] |

Synthesis of this compound

General Experimental Protocol (Hypothetical)

Reaction Scheme:

Caption: Plausible synthesis of this compound.

Materials:

-

1-Bromo-3-chlorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of 1-bromo-3-chlorobenzene in anhydrous THF under an inert atmosphere (e.g., argon) and cooled to -78 °C, slowly add a solution of n-butyllithium in hexanes.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Slowly add anhydrous DMF to the reaction mixture and continue stirring at -78 °C for an additional hour, then allow the mixture to warm to room temperature.

-

Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Chemical Reactivity and Synthetic Applications

The dual reactivity of this compound, stemming from its aldehyde group and two distinct halogen substituents, makes it a highly versatile intermediate in organic synthesis.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound can participate in this reaction, typically with preferential reaction at the more reactive C-Br bond.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Reaction Workflow:

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

In an oven-dried reaction vessel, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 8-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is crucial for the synthesis of many nitrogen-containing pharmaceuticals.

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Catalytic cycle of Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).[6][7][8]

-

Seal the vessel and purge with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[6]

-

Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[6]

-

After cooling, partition the mixture between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate it.

-

Purify the resulting product by column chromatography.

Application in Drug Development: Synthesis of BTK Inhibitors

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound is not widely available. The data presented in Table 2 is based on computational predictions and analysis of closely related analogs.

Table 2: Predicted and Analogous Spectroscopic Data for this compound

| Technique | Expected/Analogous Data |

| ¹H NMR | The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (~10.3 ppm). The aromatic protons are expected to appear as multiplets in the range of 7.4-7.9 ppm. |

| ¹³C NMR | The carbonyl carbon (C=O) is predicted to have a chemical shift around 190-193 ppm. The aromatic carbons are expected in the 125-140 ppm range, with the carbons attached to the halogens showing distinct shifts. |

| IR (Infrared) | A strong absorption band for the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. C-H stretching of the aldehyde group is anticipated around 2850 and 2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations are expected in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. C-Br and C-Cl stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 218 and 220, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Note: The presented spectroscopic data is predictive and should be confirmed with experimental analysis.

Safety and Handling

This compound is classified as a hazardous substance.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust/fumes.

-

Wash hands and exposed skin thoroughly after handling.

-

Wear protective gloves, clothing, and eye/face protection.

-

Store in a well-ventilated place and keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of an aldehyde functional group and two distinct halogen atoms provides chemists with a powerful tool for constructing complex molecules. Its role as an intermediate in the synthesis of pharmaceuticals, particularly BTK inhibitors, highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, reactivity, and applications, serving as a practical resource for researchers and scientists in the field. Further exploration of its reactivity is expected to uncover even broader applications in various chemical industries.

References

- 1. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN106995446A - Bruton's tyrosine kinase inhibitor preparation method - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C7H4BrClO | CID 13524042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. US20060167090A1 - BTK inhibitors - Google Patents [patents.google.com]

- 10. Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-6-chlorobenzaldehyde (CAS No. 64622-16-8), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines available information with data from structurally similar compounds and outlines general experimental protocols for the determination of these properties.

Core Chemical Properties

This compound is a white to off-white crystalline powder with a melting point of 78-80 °C.[1] Its chemical structure, featuring a benzaldehyde core with ortho-bromo and ortho-chloro substituents, makes it a versatile building block in medicinal chemistry.[2] The recommended storage condition is 0-8 °C, suggesting a degree of thermal sensitivity.[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, qualitative assessments and data from analogous compounds suggest it is sparingly soluble in water and soluble in a range of common organic solvents. For instance, the related compound 2-bromo-4-chloro-benzaldehyde is reported to be soluble in ethanol and dichloromethane, with limited solubility in water.[3]

Table 1: Qualitative and Estimated Solubility of this compound

| Solvent | Formula | Type | Estimated Solubility |

| Water | H₂O | Polar Protic | Slightly Soluble[4] |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble |

| Chloroform | CHCl₃ | Halogenated | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors. Quantitative determination requires experimental validation as outlined in the protocols below.

Stability Characteristics

The stability of this compound is a critical factor for its storage, handling, and use in synthetic reactions. As a halogenated aromatic aldehyde, its stability can be influenced by temperature, pH, and light exposure. The recommended storage at low temperatures indicates that the compound may be susceptible to degradation at elevated temperatures.[1] Aldehydes, in general, can be prone to oxidation, and the presence of halogens on the aromatic ring can influence reactivity.

A logical workflow for assessing the stability of a chemical compound like this compound is presented below.

Caption: Factors influencing the stability of this compound.

Role in the B-cell Receptor (BCR) Signaling Pathway

This compound is a critical precursor in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[5] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.[8] BTK inhibitors block the downstream signaling cascade, thereby inhibiting the growth of malignant B-cells.[1][9]

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention for BTK inhibitors.

Caption: The role of BTK inhibitors in the BCR signaling pathway.

Experimental Protocols

Solubility Determination: A General Workflow

A common method for determining the solubility of a solid compound in a solvent is to prepare a saturated solution and then quantify the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a precise technique for this quantification.

The diagram below outlines a general experimental workflow for determining the solubility of this compound.

Caption: A general workflow for the experimental determination of solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The saturated solution is centrifuged and then filtered to remove all undissolved solids.

-

Quantification: A precise volume of the clear filtrate is diluted with a known volume of the solvent. The concentration of this compound in the diluted sample is determined using a calibrated HPLC method.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Stability Assessment Protocol

To assess the stability of this compound under various conditions, a systematic study can be designed.

Table 2: General Protocol for Stability Testing

| Step | Procedure |

| 1. Sample Preparation | Prepare solutions of this compound of a known concentration in the desired solvent or medium. |

| 2. Stress Conditions | Expose the samples to various stress conditions in parallel: - Thermal: Elevated temperatures (e.g., 40°C, 60°C). - pH: Different pH values (e.g., acidic, neutral, basic). - Photostability: Exposure to a controlled light source (e.g., UV-Vis lamp). |

| 3. Time Points | Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours). |

| 4. Analysis | Analyze the aliquots using a stability-indicating method, such as HPLC, to quantify the remaining amount of this compound and detect any degradation products. |

| 5. Data Evaluation | Plot the concentration of the compound against time for each condition to determine the degradation kinetics. |

Conclusion

This compound is a valuable synthetic intermediate with a solubility profile characteristic of halogenated aromatic aldehydes—generally soluble in organic solvents and poorly soluble in water. While specific quantitative data is sparse, established experimental protocols can be employed for its precise determination. Its stability is a key consideration, with temperature, pH, and light being critical factors to control. Understanding these properties is paramount for its effective use in research and development, particularly in the synthesis of targeted therapeutics like BTK inhibitors that play a crucial role in modern medicine.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 84459-33-6: 2-bromo-4-chloro-benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies [mdpi.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Bromo-6-chlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-bromo-6-chlorobenzaldehyde (CAS No. 64622-16-8), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar substituted benzaldehydes and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic-H | 9.8 - 10.2 | Singlet (s) | - |

| Aromatic-H (Position 4) | 7.4 - 7.6 | Triplet (t) | 7.5 - 8.5 |

| Aromatic-H (Position 3) | 7.6 - 7.8 | Doublet (d) | 7.5 - 8.5 |

| Aromatic-H (Position 5) | 7.7 - 7.9 | Doublet (d) | 7.5 - 8.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-Br | 120 - 125 |

| C-Cl | 133 - 138 |

| C-CHO | 135 - 140 |

| Aromatic C-H | 128 - 135 |

Table 3: Predicted IR Spectroscopic Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aldehyde) | 2900 - 2800 and 2800 - 2700 | Weak (often two bands) |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 218/220/222 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| 217/219/221 | [M-H]⁺ | Loss of the aldehydic proton. |

| 189/191/193 | [M-CHO]⁺ | Loss of the formyl group. |

| 110 | [C₆H₃Cl]⁺ | Loss of Br and CHO. |

| 75 | [C₆H₃]⁺ | Loss of Br, Cl, and CHO. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition (Electron Ionization - EI):

-

Inject the sample solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-6-chlorobenzaldehyde is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. Its unique substitution pattern makes it a valuable building block, but also necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in the laboratory and during scale-up operations. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from safety data sheets and chemical literature.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the physical and chemical properties of a substance. This data is crucial for designing appropriate experimental setups, storage solutions, and emergency response plans.

| Property | Value |

| Molecular Formula | C₇H₄BrClO |

| Molecular Weight | 219.46 g/mol [1] |

| Physical State | Solid[2] |

| Melting Point/Range | 43 - 47 °C / 109.4 - 116.6 °F[2] |

| Boiling Point/Range | 100 - 102 °C / 212 - 215.6 °F @ 8 mmHg[2] |

| Flash Point | > 110 °C / > 230 °F[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazard classifications is paramount for implementing appropriate safety measures.

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

The consistent and correct use of personal protective equipment is the most critical barrier between laboratory personnel and chemical hazards. The following PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and dust particles. |

| Skin Protection | Chemical-impermeable gloves (inspected before use). Fire/flame-resistant and impervious clothing.[3] | Prevents skin contact and absorption. |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[3] | Minimizes inhalation of dust or vapors. |

Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure risk and maintain the integrity of the chemical.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid the formation of dust.[3]

-

Weigh and transfer the solid material carefully.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not eat, drink, or smoke in the handling area.[3]

-

Ground all equipment containing material to prevent static discharge.[4]

Storage:

-

Protect from direct sunlight.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid procedures.

Caption: First aid procedures for exposure.

Accidental Release Measures

A clear and efficient response to an accidental release is critical to mitigate potential harm to personnel and the environment.

Experimental Protocol for Accidental Release:

-

Evacuation: Evacuate personnel from the immediate spill area.

-

Ventilation: Ensure the area is well-ventilated.

-

Ignition Sources: Remove all sources of ignition.[3]

-

Containment: Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[6]

-

Collection: Carefully collect the spilled material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[3]

-

Decontamination: Thoroughly clean the spill area.

-

Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.

The following workflow illustrates the logical steps for handling an accidental release.

Caption: Workflow for handling accidental release.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

| Aspect | Details |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9] |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][8] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7] |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.

-

Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

-

Regulations: All disposal practices must comply with local, state, and federal regulations.

By adhering to the comprehensive safety and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

- 1. This compound | C7H4BrClO | CID 13524042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. fishersci.com [fishersci.com]

- 6. sds.chemtel.net [sds.chemtel.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzaldehyde is a pivotal, versatile synthetic intermediate that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern on the aromatic ring provides a valuable scaffold for the construction of complex molecular architectures, most notably in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound (CAS No. 64622-16-8) is a di-halogenated aromatic aldehyde. Its structure, featuring a bromine and a chlorine atom flanking an aldehyde group, imparts a unique reactivity profile that makes it an attractive starting material for a variety of chemical transformations. This strategic arrangement of functional groups allows for selective manipulation, making it an indispensable building block in the synthesis of high-value compounds, particularly in the realm of active pharmaceutical ingredients (APIs). While the historical details of its initial discovery and first synthesis are not extensively documented in readily available literature, its prominence has grown with the increasing demand for targeted therapeutics.

The primary application of this compound lies in its use as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.[1] BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Consequently, inhibitors of BTK have emerged as a significant class of therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 64622-16-8 | |

| Molecular Formula | C₇H₄BrClO | [2] |

| Molecular Weight | 219.46 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78-80 °C | |

| Purity | ≥98% (Assay) | |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Exact Mass | 217.91341 Da | [2] |

Spectroscopic Data:

While comprehensive, publicly available spectra are limited, the following table summarizes the expected and reported spectral characteristics.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | Expected signals for the aldehydic proton (singlet, ~10.4 ppm) and three aromatic protons (multiplets, ~7.4-7.8 ppm). |

| ¹³C NMR (CDCl₃) | Expected signals for the carbonyl carbon (~190 ppm), the carbon bearing the bromine (~127 ppm), the carbon bearing the chlorine (~135 ppm), and the other aromatic carbons. |

| IR (KBr) | Characteristic peaks for the C=O stretch of the aldehyde (~1700 cm⁻¹) and C-H stretches of the aromatic ring and aldehyde. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine and chlorine. |

Synthesis of this compound

While the original synthesis is not well-documented, modern synthetic routes are available, often starting from commercially available precursors. A representative, though not fully detailed, synthetic approach is the ortho-lithiation of a suitable precursor followed by formylation. A process for a related compound, methyl 2-bromo-6-chlorobenzoate, highlights the use of an o-lithiation/carboxylation approach, which could be adapted for the synthesis of the aldehyde.[3]

Conceptual Synthetic Workflow:

The synthesis of this compound can be conceptually broken down into several key steps, starting from a readily available substituted benzene derivative.

Figure 1: Conceptual workflow for the synthesis of this compound.

Role in the Synthesis of BTK Inhibitors

This compound is a critical building block in the synthesis of several BTK inhibitors. Its aldehyde functionality provides a handle for further chemical modifications, while the bromine and chlorine atoms can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the core structures of these complex molecules.[1]

Experimental Protocol: A Generalized Buchwald-Hartwig Amination for BTK Inhibitor Synthesis

The following is a generalized protocol illustrating the use of this compound in a key step of BTK inhibitor synthesis. This is a representative protocol and specific conditions may vary depending on the target molecule.

-

Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq), the desired amine coupling partner (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or toluene).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Understanding the biological target is crucial for appreciating the significance of this compound in drug development. The BTK signaling pathway is a cascade of events initiated by the B-cell receptor (BCR) that is essential for B-cell function.

Figure 2: Simplified diagram of the Bruton's Tyrosine Kinase (BTK) signaling pathway.

Conclusion

This compound has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the pharmaceutical industry. Its unique structural features and reactivity have made it a cornerstone in the development of targeted therapies, most notably BTK inhibitors for the treatment of B-cell malignancies and autoimmune disorders. This technical guide has provided a comprehensive overview of its properties, a conceptual synthetic approach, and its critical role in drug discovery. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in synthetic methodology and drug design.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-6-chlorobenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzaldehyde is a versatile synthetic intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its unique trifunctional nature, possessing an aldehyde group and two distinct halogen atoms (bromine and chlorine), allows for a wide range of selective chemical transformations.[1][3][4] This document provides detailed application notes and experimental protocols for key organic reactions utilizing this compound, including palladium-catalyzed cross-coupling reactions and other important transformations.

Chemical Profile:

| Property | Value |

| CAS Number | 64622-16-8 |

| Molecular Formula | C₇H₄BrClO |

| Molecular Weight | 219.46 g/mol |

| Appearance | White to off-white to light yellow crystalline powder |

| Melting Point | 78 - 80 °C[2] |

Key Applications in Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its applications span various domains:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably as a linker in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, which are vital in the treatment of B-cell malignancies and autoimmune diseases.[1][4]

-

Agrochemicals: The unique substitution pattern of this molecule makes it a valuable precursor for novel agrochemicals.[1][2]

-

Materials Science: It is utilized in the development of new materials, including polymers and resins with specific chemical properties.[2]

-

Fine Chemicals: Its reactivity allows for the synthesis of a diverse array of fine chemicals with various industrial applications.[1]

The reactivity of the functional groups generally follows these principles:

-

The aldehyde group readily participates in nucleophilic additions, condensations, and reductive aminations.

-

The bromo substituent is typically more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[5]

-

The chloro substituent can also participate in cross-coupling reactions, often under more forcing conditions, or in nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide.[6][7] This reaction is widely used to synthesize biaryl compounds.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol, 219.5 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

-

Toluene, anhydrous (5 mL)

-

Water, degassed (0.5 mL)

-

Schlenk flask, magnetic stir bar, condenser, nitrogen/argon source

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous toluene and degassed water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion (typically 12-18 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data: Suzuki-Miyaura Coupling with Various Boronic Acids

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 85 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 15 | 95 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][4]

Experimental Workflow:

Caption: General workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound (1.0 mmol, 219.5 mg)

-

Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

-

Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)

-

Triethylamine (Et₃N), anhydrous (3.0 mmol, 0.42 mL)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine.

-